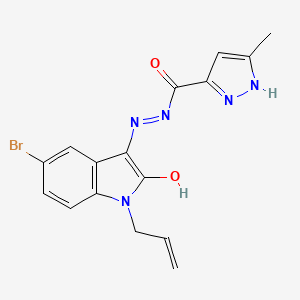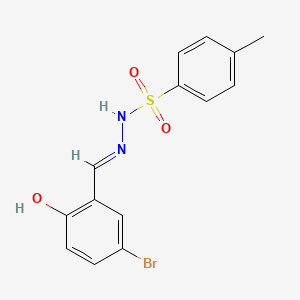![molecular formula C20H14ClN3O4 B6126221 N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6126221.png)
N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide, also known as ANCCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANCCA is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. In
Mecanismo De Acción
N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide exerts its biological effects by binding to specific proteins and modulating their activity. N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide has been shown to interact with several proteins that are involved in gene expression, including the histone acetyltransferase p300/CBP and the transcription factor E2F1. N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide has also been shown to interact with several other proteins that are involved in cell cycle regulation, DNA damage response, and apoptosis.
Biochemical and Physiological Effects:
N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide has been shown to have several biochemical and physiological effects, particularly in cancer cells. N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide has been shown to promote cancer cell proliferation, invasion, and metastasis by regulating the expression of several genes that are involved in these processes. N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide has also been shown to inhibit apoptosis, which is a programmed cell death process that is essential for maintaining tissue homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide has several advantages for lab experiments, including its high purity and specificity for certain proteins and signaling pathways. N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide can be used to study the role of specific proteins and signaling pathways in cancer progression and other biological processes. However, N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and use the compound safely.
Direcciones Futuras
There are several future directions for research on N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide. One area of research is to further elucidate the mechanism of action of N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide and its interactions with specific proteins and signaling pathways. Another area of research is to explore the potential therapeutic applications of N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide in cancer treatment. N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide has been shown to be a promising target for cancer therapy, and further research is needed to develop effective N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide-based therapies. Additionally, N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide may have potential applications in other areas of research, such as neuroscience and immunology, and further studies are needed to explore these potential applications.
In conclusion, N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide has been shown to play a critical role in cancer progression and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide and its potential applications in cancer treatment and other areas of research.
Métodos De Síntesis
N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-nitroaniline with 4-aminobenzoyl chloride. The resulting product is then subjected to further reactions to yield N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide. The synthesis method of N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide has been extensively studied and optimized to ensure high yields and purity.
Aplicaciones Científicas De Investigación
N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide has been shown to play a critical role in the progression of several types of cancer, including breast cancer, ovarian cancer, and lung cancer. N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide is known to regulate the expression of several genes that are involved in cancer cell proliferation, invasion, and metastasis. N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide has also been shown to interact with several other proteins and signaling pathways that are involved in cancer development and progression.
Propiedades
IUPAC Name |
2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c21-18-11-10-16(24(27)28)12-17(18)20(26)23-15-8-6-13(7-9-15)19(25)22-14-4-2-1-3-5-14/h1-12H,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPRQDXRNFRBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-({1-[(5-ethyl-2-thienyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6126148.png)
![2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6126156.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B6126157.png)
![6-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B6126168.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B6126176.png)
![N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6126177.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6126182.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6126190.png)


![3-(3,4-diethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B6126230.png)
![2-[(4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6126231.png)
![2-amino-7-[3-(4-methoxyphenyl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6126239.png)
